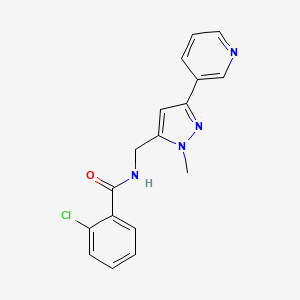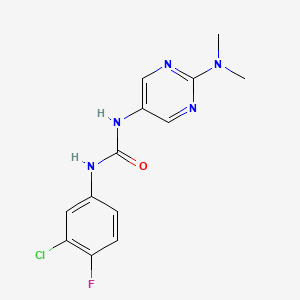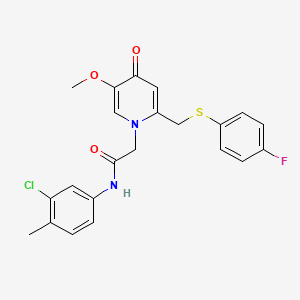![molecular formula C18H21N3O3 B2970342 (2-Methoxypyridin-3-yl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone CAS No. 2379978-71-7](/img/structure/B2970342.png)
(2-Methoxypyridin-3-yl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Methoxypyridin-3-yl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to have unique biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of (2-Methoxypyridin-3-yl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone involves the inhibition of the activity of certain neurotransmitters such as dopamine and norepinephrine. This inhibition is achieved through the binding of the compound to specific receptors in the brain, which leads to a decrease in the release of these neurotransmitters.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2-Methoxypyridin-3-yl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone have been studied in animal models. These studies have shown that this compound has an inhibitory effect on the activity of certain neurotransmitters such as dopamine and norepinephrine. This effect has been found to have potential applications in the treatment of disorders such as ADHD and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (2-Methoxypyridin-3-yl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone in lab experiments is its unique mechanism of action, which makes it a valuable tool for studying the activity of specific neurotransmitters in the brain. However, one limitation of using this compound is its potential toxicity, which must be carefully monitored in order to ensure the safety of lab personnel.
Direcciones Futuras
There are several future directions for the study of (2-Methoxypyridin-3-yl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone. One such direction is the continued exploration of its potential applications in the treatment of neurological disorders such as ADHD and Parkinson's disease. Another direction is the development of new synthesis methods that are more efficient and cost-effective. Additionally, further studies are needed to determine the safety and toxicity of this compound in order to ensure its safe use in lab experiments.
Métodos De Síntesis
The synthesis of (2-Methoxypyridin-3-yl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone has been achieved using various methods. One such method involves the reaction of 2-methoxypyridine-3-carboxylic acid with 1-(pyridin-4-yloxymethyl)piperidine-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting compound is then treated with methanesulfonyl chloride to yield (2-Methoxypyridin-3-yl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone.
Aplicaciones Científicas De Investigación
(2-Methoxypyridin-3-yl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone has been studied for its potential applications in scientific research. One such application is in the field of neuroscience, where this compound has been found to have an inhibitory effect on the activity of certain neurotransmitters such as dopamine and norepinephrine. This effect has been studied in animal models and has shown promise as a potential treatment for disorders such as attention deficit hyperactivity disorder (ADHD) and Parkinson's disease.
Propiedades
IUPAC Name |
(2-methoxypyridin-3-yl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-23-17-16(5-2-8-20-17)18(22)21-11-3-4-14(12-21)13-24-15-6-9-19-10-7-15/h2,5-10,14H,3-4,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHBHFUUKUQNABG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)N2CCCC(C2)COC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-3-{3-[(pyridin-4-yloxy)methyl]piperidine-1-carbonyl}pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chlorophenyl 6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl sulfide](/img/structure/B2970261.png)


![3-((4-methoxyphenyl)sulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)propanamide](/img/structure/B2970268.png)



![N-(Cyanomethyl)-2-[4-(2,3-difluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2970273.png)


![N-{[1,1'-biphenyl]-4-yl}-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B2970276.png)


